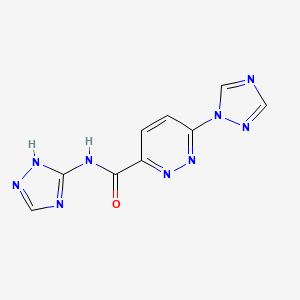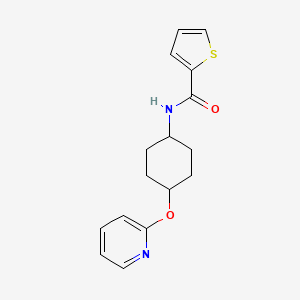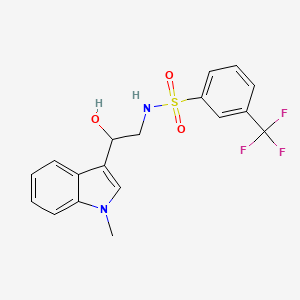![molecular formula C22H19ClFN7 B3002111 N-(4-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine CAS No. 946242-51-9](/img/structure/B3002111.png)
N-(4-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pteridine derivatives, such as the one , often involves nucleophilic aromatic substitution reactions. In the case of 7-Benzylamino-6-chloro-2-piperazino-4-pyrrolidinopteridine, a potent inhibitor of the cAMP-specific phosphodiesterase isoenzyme family PDE4, the synthesis process yields the compound and its derivatives free of positional isomers. The synthesis begins with 2,4,6,7-tetrachloropteridine and proceeds through the successive substitution of chlorine atoms with secondary amines, following a specific positional order of reactivity. The final structure is confirmed through X-ray crystallography, ensuring the accuracy of the synthesis process .
Molecular Structure Analysis
The molecular structure of pteridine derivatives is crucial for their interaction with target enzymes. For instance, the presence of a basic nitrogen in the 4'-position of the heterocyclic substituent, such as piperazine, is essential for high activity against PDE4. Systematic modifications of the compound's structure can significantly impact its inhibitory properties, as demonstrated by the evaluation of cAMP hydrolysis inhibition. The structural elements are therefore key to the compound's efficacy .
Chemical Reactions Analysis
The chemical reactivity of pteridine derivatives is influenced by the presence of substituents on the pteridine ring system. The order of reactivity for the nucleophilic aromatic substitution mentioned in the synthesis process is a clear example of how the molecular structure dictates the chemical reactions that these compounds can undergo. The specific reactivity order ensures that the desired derivatives are synthesized without the formation of positional isomers .
Physical and Chemical Properties Analysis
The physical and chemical properties of pteridine derivatives, including solubility, melting point, and stability, are determined by their molecular structure. For example, the presence of a piperazine ring can influence the compound's solubility in various solvents, which is important for its biological activity and interaction with biological targets. The modifications on the pteridine ring can also affect the compound's stability and its ability to bind to specific receptors or enzymes .
In the context of dopamine receptor ligands, the carboxamide linker plays a critical role in D3 receptor selectivity. The presence or absence of the carbonyl group in this linker can dramatically alter the binding affinity and selectivity for D3 receptors compared to D2 receptors. This highlights the importance of specific functional groups in determining the binding characteristics of these compounds .
The study of structure-affinity relationships in derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a selective dopamine D(4) receptor ligand, reveals that modifications to the amide bond and the alkyl chain can decrease the affinity for the D(4) receptor. This suggests that the physical and chemical properties of these compounds, such as flexibility and electronic characteristics, are important for their receptor binding profiles .
Lastly, the synthesis of radiolabeled ligands, such as N1-3-[18F]Fluoropropyl-N4-2-([3,4-dichlorophenyl]ethyl)piperazine, demonstrates the application of physical and chemical properties in the development of imaging agents. The radiochemical synthesis involves a fluoride displacement reaction, and the resulting compound's purity and yield are critical for its use in sigma receptor imaging .
科学的研究の応用
Synthesis and Chemical Properties
Fe-Catalyzed Synthesis of Flunarizine : Flunarizine, a drug in the calcium channel blocker class, exhibits vasodilating effects and is used in treatments like migraines and epilepsy. It's synthesized through condensation involving N-cynnamylpiperazine and bis(4-fluorophenyl)chloromethane, among other methods (Shakhmaev, Sunagatullina, & Zorin, 2016).
Synthesis of Piperazine Derivatives : A series of substituted N-(4-(4-(2-halogenophenyl)piperazin-1-yl)butyl) derivatives have been synthesized, showing high receptor affinities in dopamine D2 and D3 receptors (Saur et al., 2007).
Antipsychotic Agent Synthesis : Novel butyrophenones with affinities for dopamine and serotonin receptors were synthesized, suggesting potential as antipsychotic drugs (Raviña et al., 2000).
Biological and Pharmacological Applications
Anticancer Activity : Certain 1,2,4-triazine derivatives bearing piperazine amide moiety have shown promising antiproliferative agents in studies against breast cancer cells (Yurttaş et al., 2014).
Antimicrobial Activities : Some 1,2,4-triazole derivatives have displayed good antimicrobial activities, which can be vital in addressing bacterial and fungal infections (Bektaş et al., 2007).
Antituberculosis and Anticancer Studies : Compounds synthesized using 1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone showed significant antituberculosis and anticancer activity (Mallikarjuna, Padmashali, & Sandeep, 2014).
Crystallography and Structural Analysis
- Crystal Structure Analysis : The study of 4-[bis(4-fluorophenyl)methyl]piperazin-1-ium picrate provided insights into molecular structures and interactions, important for understanding drug properties (Betz et al., 2011).
作用機序
Target of Action
Similar compounds have been found to target the insect ryanodine receptor . The ryanodine receptor plays a crucial role in the regulation of calcium release within cells, and is a promising target for the development of novel insecticides .
Mode of Action
It can be inferred from similar compounds that it may act as an activator of the insect ryanodine receptor . This activation could lead to an increase in intracellular calcium levels, disrupting normal cellular processes .
Biochemical Pathways
Disruption of these pathways can lead to a variety of downstream effects, including muscle contraction, neurotransmitter release, and cell death .
Result of Action
Based on its potential target, it can be inferred that the compound may cause an increase in intracellular calcium levels, leading to disruption of normal cellular processes .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(4-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClFN7/c23-15-1-5-17(6-2-15)27-21-19-20(26-10-9-25-19)28-22(29-21)31-13-11-30(12-14-31)18-7-3-16(24)4-8-18/h1-10H,11-14H2,(H,26,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKCJNSAOMCXTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NC4=NC=CN=C4C(=N3)NC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClFN7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B3002028.png)
![2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]phenol](/img/structure/B3002032.png)

![tert-Butyl N-[(4S)-4-{[(benzyloxy)carbonyl]amino}-4-[(naphthalen-2-yl)carbamoyl]butyl]carbamate](/img/structure/B3002034.png)
![3-[(Phenyl-pyridin-2-yl-methyl)-amino]-propan-1-ol](/img/structure/B3002036.png)
![N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3002040.png)
![1-[(2-Methoxyphenyl)methyl]piperidin-4-amine](/img/structure/B3002041.png)
![2,8,10-Trimethyl-4-(4-methylpiperazin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B3002042.png)
![Ethyl 2-[(4-aminophenyl)formamido]propanoate](/img/structure/B3002043.png)


![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2,6-dimethylphenyl)urea](/img/structure/B3002048.png)
![Methyl 3-[(4-chlorobenzyl)oxy]-2-thiophenecarboxylate](/img/structure/B3002049.png)
